molecular formula C20H21ClIN5O4 B13643126 2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine

Cat. No.: B13643126
M. Wt: 557.8 g/mol
InChI Key: WCKHUABYZBGHID-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is a synthetic compound with the molecular formula C20H21ClIN5O4 and a molecular weight of 557.78 g/mol . This compound is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine typically involves multiple steps, starting from adenosine. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or iodine atoms .

Scientific Research Applications

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with adenosine receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves its interaction with adenosine receptors. It acts as a potent inhibitor of adenosine deaminase, an enzyme that degrades adenosine. By inhibiting this enzyme, the compound increases the levels of adenosine, which can modulate various physiological processes such as inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(3-bromophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine
  • 2-Chloro-N-[(3-fluorophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine
  • 2-Chloro-N-[(3-methylphenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine

Uniqueness

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C20H21ClIN5O4

Molecular Weight

557.8 g/mol

IUPAC Name

[4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)

InChI Key

WCKHUABYZBGHID-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C

Origin of Product

United States

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